Ginsenoside Rk2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

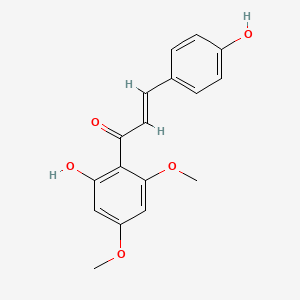

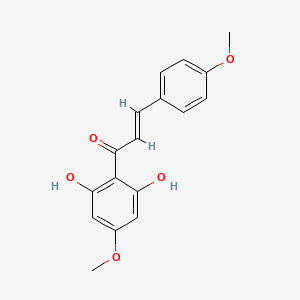

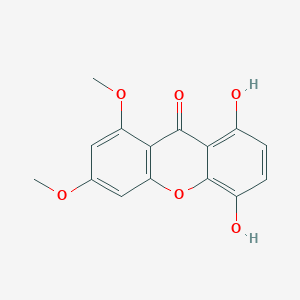

Ginsenoside Rk2 is a dammarane glycoside isolated from processed ginseng . It is a rare dehydroprotopanaxadiol saponin isolated from steamed ginseng samples .

Synthesis Analysis

The synthesis of Ginsenoside Rk2 involves the transformation of other ginsenosides. For instance, the highly expressed BglPm_C in C. glutamicum can effectively transform the ginsenoside Rg3-Mix [20 (S)-Rg3, 20 ®-Rg3, Rk1, Rg5] to Rh2-Mix [20 (S)-Rh2, 20 ®-Rh2, Rk2, Rh3] using a scaled-up biotransformation reaction . Another method involves acid transformation .Molecular Structure Analysis

The molecular structure of Ginsenoside Rk2 is yet to be fully elucidated .Chemical Reactions Analysis

The transformation of Ginsenoside Rg3-Mix to Rh2-Mix involves a biotransformation reaction . More research is needed to fully understand the chemical reactions involving Ginsenoside Rk2 .Physical And Chemical Properties Analysis

Ginsenoside Rk2 has a molecular formula of C36H60O7 and a molecular weight of 604.9 g/mol . More research is needed to fully understand the physical and chemical properties of Ginsenoside Rk2 .Scientific Research Applications

Anticancer Effects : Ginsenoside Rh3, an isomer of Rk2, demonstrated a protective effect against anticancer drug-induced apoptosis in kidney cells. This suggests potential for kidney protection during cancer treatment (Lee & Kang, 2017).

Ulcerative Colitis Treatment : Ginsenoside Rk2 has shown effectiveness in treating ulcerative colitis. It works by inactivating the ERK/MEK pathway via SIRT1, restoring cellular function in human intestinal epithelial cells (Huang et al., 2022).

Anti-Obesity and Metabolic Regulation : Ginsenoside Rk2 and related compounds like Rg3 have been found to influence metabolic pathways. Rg3, for instance, inhibits adipocyte differentiation and has antiobesity effects through the AMPK signaling pathway and PPAR‐γ inhibition (Hwang et al., 2009).

Neuroprotective Effects : While specific studies on Rk2's neuroprotective effects are limited, related ginsenosides have shown promising results. For example, ginsenoside Rh2 has been studied for its neuroprotective effects against cerebral ischemia (Cheng et al., 2019).

Antioxidant and Anti-inflammatory Properties : Ginsenoside Rk2's counterparts, like Rh2 and Rg3, exhibit antioxidant and anti-inflammatory properties, potentially beneficial in various health conditions (Chen et al., 2021).

Mechanism of Action

Target of Action

Ginsenoside Rk2, a dammarane triterpenoid saponin isolated from ginseng, primarily targets cancer cells . It has been found to have a significant impact on breast cancer cells and colorectal cancer cells . The compound’s primary targets include the fundamental hallmarks of tumor cells, which include high metabolic activity, mitochondrial dysfunction, and resistance to cell death .

Mode of Action

Ginsenoside Rk2 interacts with its targets by inducing tumor cell apoptosis and inhibiting the fundamental characteristics of tumors . It has been established that the proliferation, invasion, metastasis, immune evasion, and angiogenesis of tumor cells are outcomes of the intricate interplay between tumor cells and the tumor microenvironment . Ginsenoside Rk2 also affects the tumor microenvironment (TME) by enhancing the immune response, inhibiting the activation of stromal cells, and altering the hallmarks of colorectal cancer cells .

Biochemical Pathways

Ginsenoside Rk2 affects several biochemical pathways. It has been found to inactivate the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MEK) pathway by regulating SIRT1 . This leads to the restoration of the cellular function of human intestinal epithelial THP-1 cells . Ginsenoside Rk2 also blocks a variety of enzymes required for tumor growth, which regulate an array of cell progression .

Result of Action

The result of Ginsenoside Rk2’s action is the promotion of cell viability, suppression of cell apoptosis, and reduction in the release of pro-inflammatory cytokines including interleukin (IL)-1β, IL-6, IL-10, and tumor necrosis factor-α (TNF-α) of HT-29 cells in a concentration-dependent manner .

Action Environment

The action of Ginsenoside Rk2 is influenced by the tumor microenvironment (TME), which is a complex ecosystem composed of tumor cells, immune cells, cancer-associated fibroblasts (CAF), endothelial cells, mural cells, additional tissue-resident cells, and the dynamic, vascularized extracellular matrix in which these cells are embedded . The TME supports the tumor and provides an essential ecosystem for malignant cells to obtain sufficient oxygen and nutrient supply to meet their high metabolic demands .

Safety and Hazards

properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGBQZAELMGYNO-YMWSGFAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ginsenoside Rk2 | |

Q & A

Q1: What are the potential therapeutic benefits of Ginsenoside Rk2 and how does it work at the molecular level?

A: Studies suggest that Ginsenoside Rk2 may be effective in the treatment of Ulcerative Colitis (UC) []. In vitro studies using human cell models of UC have shown that Ginsenoside Rk2 can protect against inflammation and cell death []. Mechanistically, Ginsenoside Rk2 appears to work by inactivating the Extracellular signal-regulated kinase/Mitogen-activated protein kinase (ERK/MEK) pathway []. This pathway is involved in regulating various cellular processes, including inflammation. Ginsenoside Rk2 increases the levels of Sirtuin 1 (SIRT1) protein, which in turn leads to the dephosphorylation (inactivation) of ERK and MEK, thereby attenuating the inflammatory response [].

Q2: Besides UC, are there other diseases Ginsenoside Rk2 might be effective against?

A: Research indicates that Ginsenoside Rk2 shows promise in combatting alcoholic liver disease []. While the specific mechanisms require further investigation, early findings point towards its regulatory influence on NLRP3 and NLRP6 inflammasome signaling pathways, which are central to inflammatory responses [].

Q3: How does heat processing of ginseng impact Ginsenoside Rk2 levels?

A: Heat processing, like steaming, can significantly increase the concentration of Ginsenoside Rk2 in ginseng []. Studies analyzing the ginsenoside composition of ginseng leaves steamed multiple times found a 2.6-fold increase in Ginsenoside Rk2 after nine steaming cycles []. This process appears to convert polar protopanaxadiol-type ginsenosides into less polar forms, including Ginsenoside Rk2, through dehydration reactions []. This highlights how traditional preparation methods can impact the medicinal properties of ginseng.

Q4: Are there any ongoing efforts to develop Ginsenoside Rk2 into a pharmaceutical product?

A: While specific details about ongoing drug development efforts are not available in the provided research, one study describes a patented process for preparing a ginseng extract enriched with Ginsenoside Rk2 []. This extract, intended for potential use in preventing or treating cancer and allergy-mediated diseases, demonstrates the growing interest in harnessing the therapeutic potential of Ginsenoside Rk2 [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.